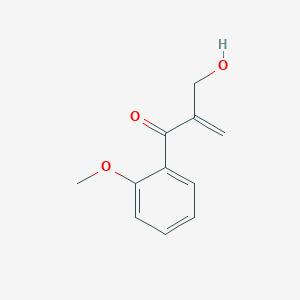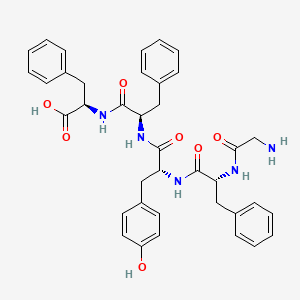silane CAS No. 646997-47-9](/img/structure/B12602111.png)
Bis[(butyltellanyl)methyl](dimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(butyltellanyl)methylsilane is a unique organosilicon compound characterized by the presence of tellurium and silicon atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butyltellanyl)methylsilane typically involves the reaction of dimethylsilane with butyltellanyl reagents under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of Bis(butyltellanyl)methylsilane may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
Bis(butyltellanyl)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions may lead to the formation of tellurium and silicon hydrides.
Substitution: Substitution reactions can occur at the tellurium or silicon centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include tellurium oxides, silicon oxides, tellurium hydrides, and various substituted derivatives of the original compound.
科学研究应用
Bis(butyltellanyl)methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
作用机制
The mechanism by which Bis(butyltellanyl)methylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium and silicon atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. Pathways involved may include redox reactions and coordination chemistry with metal ions.
相似化合物的比较
Similar Compounds
Bis-PEG-18 Methyl Ether Dimethyl Silane: Used in cosmetics as a moisturizing agent.
Dimethylsilanediol: Known for its applications in personal care products.
Uniqueness
Bis(butyltellanyl)methylsilane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other organosilicon compounds
属性
CAS 编号 |
646997-47-9 |
|---|---|
分子式 |
C12H28SiTe2 |
分子量 |
455.6 g/mol |
IUPAC 名称 |
bis(butyltellanylmethyl)-dimethylsilane |
InChI |
InChI=1S/C12H28SiTe2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
InChI 键 |
QYVPBVQEVBIMGG-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Te]C[Si](C)(C)C[Te]CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


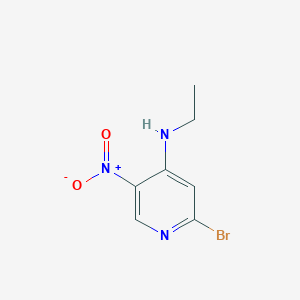
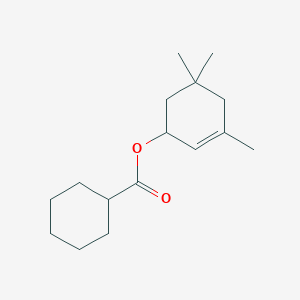
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
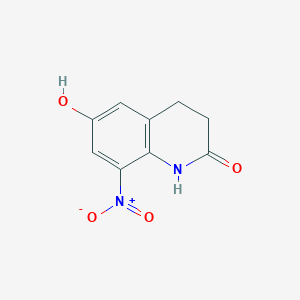
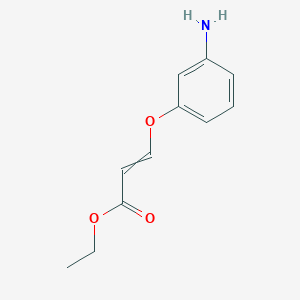
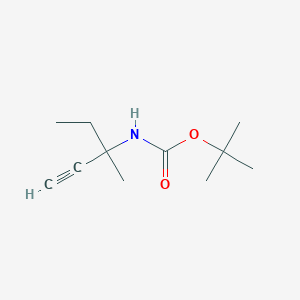




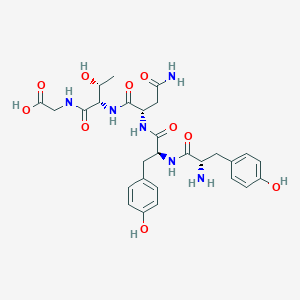
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
